Stavudine-13C-d3
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Overview
Description
Stavudine-13C-d3 is a deuterated and carbon-13 labeled analog of stavudine, a nucleoside reverse transcriptase inhibitor. Stavudine is primarily used in the treatment of HIV-1 infections. This compound is utilized as an internal standard in mass spectrometry for the quantification of stavudine .
Preparation Methods
The synthesis of Stavudine-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the stavudine molecule. The synthetic route typically starts with the preparation of labeled thymidine, followed by a series of chemical reactions to introduce the deuterium and carbon-13 atoms at specific positions. The reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents .
Chemical Reactions Analysis
Stavudine-13C-d3 undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups in the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
Stavudine-13C-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mass Spectrometry: As an internal standard for the quantification of stavudine in biological samples.
Pharmacokinetics: Studying the metabolism and distribution of stavudine in the body.
Drug Development: Investigating the efficacy and safety of stavudine-based therapies.
HIV Research: Understanding the mechanisms of action and resistance of HIV reverse transcriptase inhibitors .
Mechanism of Action
Stavudine-13C-d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase. It is phosphorylated to active metabolites that compete with natural substrates for incorporation into viral DNA. This competitive inhibition and incorporation into viral DNA act as chain terminators, preventing the elongation of viral DNA and thus inhibiting viral replication .
Comparison with Similar Compounds
Stavudine-13C-d3 is compared with other nucleoside reverse transcriptase inhibitors such as:
Didanosine: Another nucleoside analog used in HIV treatment.
Zalcitabine: A similar compound with antiviral properties.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1+1D3 |
InChI Key |
XNKLLVCARDGLGL-SCMAVCFBSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origin of Product |
United States |
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